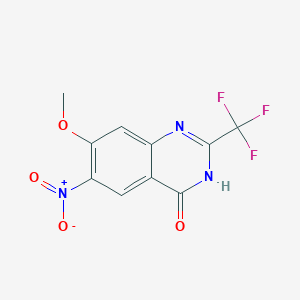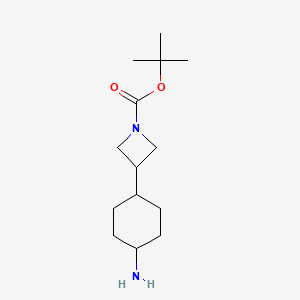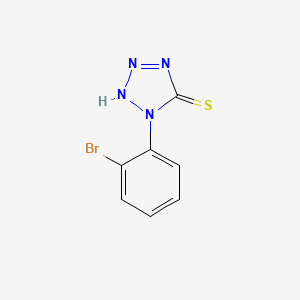![molecular formula C9H9BrN2O2 B15334017 3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B15334017.png)
3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid is a compound that features a unique bicyclo[1.1.1]pentane scaffold. This structure is known for its high strain and rigidity, making it an interesting subject for chemical research. The presence of the 4-bromo-1-pyrazolyl group adds further complexity and potential reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid can be achieved through a practical metal-free homolytic aromatic alkylation protocol. This method involves the use of a radical initiator to facilitate the formation of the bicyclo[1.1.1]pentane core . The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazolyl group can participate in redox reactions, altering the electronic properties of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a probe in biological studies.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Potentially useful in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid involves its interaction with molecular targets through its reactive functional groups. The bicyclo[1.1.1]pentane core provides rigidity, while the pyrazolyl group can engage in various interactions with biological molecules. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could modulate specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic Acid: Similar in structure but with a pyrazinyl group instead of a pyrazolyl group.
Bicyclo[1.1.0]butanes: These compounds share the strained bicyclic structure but differ in the size and substitution patterns of the rings.
Uniqueness
3-(4-Bromo-1-pyrazolyl)bicyclo[1.1.1]pentane-1-carboxylic Acid is unique due to the combination of the highly strained bicyclo[1.1.1]pentane core and the reactive 4-bromo-1-pyrazolyl group. This combination provides a distinct set of chemical properties and reactivity patterns that are not commonly found in other compounds.
Properties
Molecular Formula |
C9H9BrN2O2 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-1-11-12(2-6)9-3-8(4-9,5-9)7(13)14/h1-2H,3-5H2,(H,13,14) |
InChI Key |
QBYZWSMLEHPPQS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)N3C=C(C=N3)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


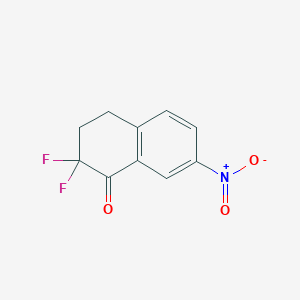
![N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine](/img/structure/B15333948.png)
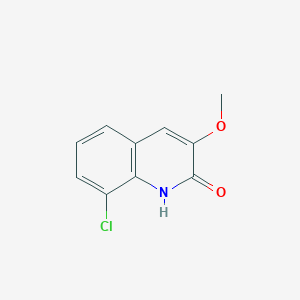
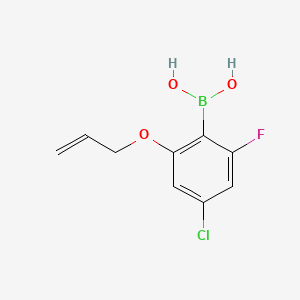
![8-Cbz-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B15333959.png)
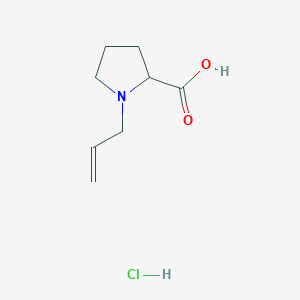
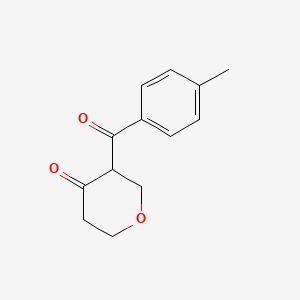
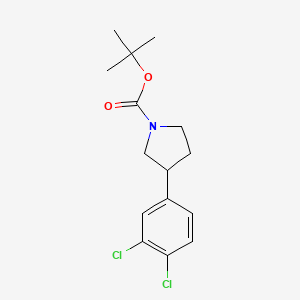
![[1-[4-[2,6-Bis(benzyloxy)-3-pyridyl]phenyl]-4-piperidyl]methanol](/img/structure/B15333985.png)
